2,7-Diaminoheptanoic acid

Description

Evolution of Research Perspectives on 2,7-Diaminoheptanoic Acid

Initial research on this compound was primarily centered on its synthesis. Over time, the focus has shifted towards its application as a non-proteinogenic amino acid and a homologue of lysine (B10760008) in peptide and protein studies. uow.edu.au Its utility as a building block for creating peptide-based drugs and other biologically active molecules has garnered considerable attention. smolecule.com More recent research has explored its role in metabolic engineering and as a tool to probe the mechanisms of enzymes. For example, it has been used to study the F1-ATPase rotary motor protein by substituting a key arginine residue with this lysine analogue. researchgate.net This demonstrates a clear evolution from fundamental synthesis to sophisticated biochemical and biotechnological applications.

Structural Significance of this compound within the Diamino Acid Class

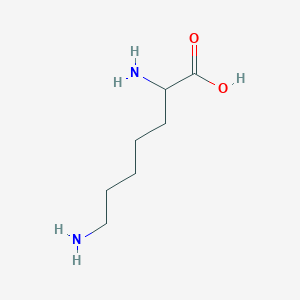

This compound is a member of the α,ω-diamino dicarboxylic acids, which are characterized by two amino groups and a single carboxylic acid group. acs.orgresearchgate.net Its structure consists of a seven-carbon heptanoic acid backbone with amino groups at the C2 (α) and C7 (ω) positions. nih.govnih.gov This arrangement, with a longer side chain than lysine (which has a six-carbon backbone), makes it a valuable tool for studying the impact of side-chain length on the structure and function of peptides and proteins. uow.edu.au The presence of two primary amine groups allows for diverse chemical modifications and interactions with biological targets. smolecule.com

Below is an interactive data table summarizing the key structural and chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C7H16N2O2 | nih.govnih.gov |

| Molecular Weight | 160.21 g/mol | nih.govnih.gov |

| InChIKey | NMDDZEVVQDPECF-UHFFFAOYSA-N | nih.gov |

| CAS Number | 37689-89-7 | nih.gov |

Overview of Major Academic Research Contributions Pertaining to this compound

Academic research has utilized this compound in several key areas. One significant application is in the study of enzyme mechanisms. Researchers have substituted it for lysine or arginine in enzymes to investigate the role of the side-chain length and charge in catalysis. A notable example is the study of F1-ATPase, where replacing an arginine with this compound helped to elucidate the chemical factors in the enzyme's catalytic cycle. researchgate.net

In the field of peptide chemistry, it has been incorporated into peptide structures to create analogues with modified biological activities. For instance, its use as a lysine replacement in vasopressin and cyclic enkephalin analogues has been explored. uow.edu.au Furthermore, research into the biosynthesis of industrial chemicals has identified this compound as an intermediate in an engineered metabolic pathway for the production of 1,6-hexamethylenediamine from L-lysine in Escherichia coli. scienceopen.com

Collision-induced dissociation studies of protonated α,ω-diamino acids, including this compound, have provided fundamental insights into their fragmentation patterns in mass spectrometry. researchgate.net These studies contribute to the analytical characterization of this class of compounds.

The following table details some of the research findings related to this compound.

| Research Area | Key Finding | Reference |

| Enzyme Mechanism | Used as a lysine analogue to study the Arg finger catalysis in F1-ATPase. | researchgate.net |

| Peptide Chemistry | Incorporated as a lysine replacement in vasopressin and enkephalin analogues. | uow.edu.au |

| Metabolic Engineering | An intermediate in the engineered biosynthesis of 1,6-hexamethylenediamine. | scienceopen.com |

| Mass Spectrometry | Characterization of its fragmentation pathways under collision-induced dissociation. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O2 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

2,7-diaminoheptanoic acid |

InChI |

InChI=1S/C7H16N2O2/c8-5-3-1-2-4-6(9)7(10)11/h6H,1-5,8-9H2,(H,10,11) |

InChI Key |

NMDDZEVVQDPECF-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(C(=O)O)N)CCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,7 Diaminoheptanoic Acid

De Novo Chemical Synthesis Strategies for 2,7-Diaminoheptanoic Acid

Producing enantiomerically pure forms of this compound, such as the (S)- or (R)-isomer, is crucial for its application in bioactive peptides and pharmaceuticals, as biological systems are highly stereospecific. ontosight.aitcichemicals.com Asymmetric synthesis aims to create a specific enantiomer, avoiding the need for resolving a racemic mixture. tcichemicals.com

One successful asymmetric synthesis of (S)-homolysine ((S)-2,7-diaminoheptanoic acid) utilizes an olefin cross-metathesis reaction as a key step for chain extension. uow.edu.au This five-step synthesis begins with a protected allylglycine derivative. uow.edu.au The process yields the target (S)-isomer, which is isolated as its dihydrochloride (B599025) salt. uow.edu.au

General methodologies for the asymmetric synthesis of non-standard amino acids are also applicable. nih.gov A leading strategy involves the use of chiral Ni(II) complexes formed from Schiff bases. nih.gov These complexes act as chiral templates, guiding the stereoselective alkylation or other transformations to produce tailor-made amino acids with high diastereoselectivity. nih.gov While not explicitly detailed for this compound in the provided literature, this method represents a powerful tool for generating its enantiopure forms. Another approach is the chiral pool method, which uses readily available chiral molecules like amino acids as starting materials. tcichemicals.com

The efficiency of a multi-step synthesis can be significantly influenced by its strategic design, primarily categorized as linear, convergent, or divergent.

Divergent Synthesis: This approach starts from a common intermediate that is then elaborated into a wide range of structurally related compounds. A protected this compound derivative could serve as a scaffold in a divergent synthesis to create a library of different peptides or other modified molecules by reacting its various functional groups.

The presence of three reactive functional groups (two amino and one carboxyl) in this compound makes the use of protecting groups essential during synthesis. organic-chemistry.org A protecting group temporarily "caps" a functional group to render it non-reactive, allowing chemical modifications to be performed elsewhere in the molecule. masterorganicchemistry.com

Key considerations for a successful protecting group strategy include:

Ease of Installation and Removal: The group must be easy to add and remove in high yields. organic-chemistry.orgmasterorganicchemistry.com

Stability: It must be stable under the reaction conditions used for other steps. organic-chemistry.org

Orthogonality: When multiple protecting groups are used, they should be "orthogonal," meaning one can be removed selectively in the presence of the others. organic-chemistry.orgsigmaaldrich.com This is critical for this compound to differentiate between the α-amino and ω-amino groups.

Common protecting groups used in the synthesis of this compound and related molecules include:

| Protecting Group | Abbreviation | Type | Protected Group | Removal Conditions |

| tert-Butoxycarbonyl | Boc | Carbamate | Amino | Mild acid (e.g., Trifluoroacetic acid, TFA) masterorganicchemistry.comsigmaaldrich.com |

| Benzyloxycarbonyl | Z or Cbz | Carbamate | Amino | Catalytic hydrogenation (H₂/Pd) or strong acid (HBr/AcOH) masterorganicchemistry.comcreative-peptides.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Carbamate | Amino | Mild base (e.g., Piperidine) organic-chemistry.orgcreative-peptides.com |

| Phthalimido | Phth | Imide | Amino | Hydrazine google.com |

| Benzamido | Bz | Amide | Amino | Strong acid hydrolysis tandfonline.comtandfonline.com |

| tert-Butyl ester | OtBu | Ester | Carboxyl | Mild acid (e.g., TFA) creative-peptides.com |

An orthogonal strategy for this compound could involve protecting the α-amino group with an acid-labile Boc group and the ω-amino group with a hydrogenolysis-labile Z group. organic-chemistry.orgmasterorganicchemistry.com This allows for selective deprotection and modification at either amino position, which is fundamental for incorporating this amino acid into complex peptides. sigmaaldrich.com For instance, a process for preparing Nα-t-Boc-Nω-Z-DL-homolysine has been described, demonstrating this differential protection. google.comtandfonline.com

Green chemistry principles focus on designing chemical processes that are environmentally benign, reduce waste, and use less hazardous substances. Traditional multi-step chemical syntheses of this compound often fall short of these ideals due to their reliance on protecting groups, stoichiometric reagents, and organic solvents, which contribute to a low atom economy and significant waste generation. tandfonline.comtandfonline.com

A greener approach to synthesis would prioritize:

Catalytic Methods: Using catalysts instead of stoichiometric reagents to improve efficiency and reduce waste.

Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product.

Benign Solvents: Using water or other environmentally friendly solvents.

Biocatalysis: Employing enzymes to perform reactions under mild conditions with high selectivity, often eliminating the need for protecting groups. rsc.orgevitachem.com

The enzymatic and biocatalytic routes discussed in the following section represent a significant step towards a more sustainable production of this compound.

Protecting Group Strategies in this compound Synthesis

Enzymatic and Biocatalytic Synthesis of this compound

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical synthesis. rsc.org Enzymes operate under mild conditions (pH and temperature) in aqueous environments and exhibit remarkable stereoselectivity and regioselectivity, which can simplify synthetic routes and reduce environmental impact. rsc.orgrug.nl

While this compound is an unnatural compound not described in natural environments, recent research has successfully developed artificial biosynthetic pathways to produce it. nih.gov A key strategy involves the engineered one-carbon elongation of L-lysine in a recombinant microorganism. nih.govgoogle.com

A novel bioproduction route has been established where L-lysine is converted to this compound, which serves as an intermediate in the synthesis of the industrial chemical 1,6-hexamethylenediamine (HMD). nih.gov This pathway relies on an artificial iterative cycle using engineered enzymes. nih.gov

Key enzymes identified and utilized in this pathway include:

| Enzyme | Type | Function in Pathway |

| Transaminase (e.g., Vfl) | Aminotransferase | Catalyzes the transamination of 2-keto-7-aminoheptanoic acid to form this compound. nih.gov |

| α-Ketoacid Decarboxylase (e.g., KivD) | Decarboxylase | Catalyzes the subsequent decarboxylation of this compound to produce HMD. nih.gov |

| Diaminopelargonic acid aminotransferase | Aminotransferase | An enzyme from the biotin (B1667282) synthesis pathway that catalyzes a similar transamination reaction on a related substrate, suggesting its potential for engineering. ebi.ac.uk |

| Dethiobiotin Synthetase | Carboxylase | An ATP-dependent enzyme that acts on 7,8-diaminononanoic acid, a close structural analog, indicating a class of enzymes that could be modified to act on this compound. pdbj.orgacs.org |

The process confirms that the conversion of the precursor 2-keto-7-aminoheptanoic acid to HMD proceeds through the intermediate this compound via a transamination step followed by decarboxylation. nih.gov The development of such engineered enzymatic cascades provides a direct and potentially more sustainable route to this valuable diamino acid from renewable feedstocks like lysine (B10760008). nih.govgoogle.com Further engineering of enzymes, such as pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, could also enable direct asymmetric synthesis of various diamino acids. nih.gov

Fermentation-Based Production Routes for this compound

Fermentation-based strategies for the production of this compound, an unnatural amino acid, have been developed primarily as part of engineered metabolic pathways for synthesizing valuable chemicals like 1,6-hexamethylenediamine (HMD). researchgate.netnih.gov This compound is not known to be produced in natural biological systems. nih.gov

Researchers have successfully demonstrated the biosynthesis of this compound in recombinant Escherichia coli strains. researchgate.net In one study, the engineered strain BL21(DE3), designated WD20, was equipped with plasmids containing the necessary genes for an artificial one-carbon elongation cycle starting from L-lysine. researchgate.net The presence of this compound in the fermentation broth was confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netnih.gov The pathway involves the conversion of an intermediate, 2-keto-7-aminoheptanoic acid, into this compound through a transamination step. nih.gov

The production of this compound is influenced by the cellular metabolic state, including the availability of ATP and coenzymes like NAD+. nih.gov For instance, supplementing the culture with D-alanine can boost the ATP levels within the host cell, which may enhance the activity of enzymes in the pathway, leading to higher production of the intermediate. nih.gov

Whole-Cell Biotransformation Methodologies for this compound

Whole-cell biotransformation serves as an effective method for producing this compound, leveraging intact microbial cells as biocatalysts. nih.govresearchgate.net This approach avoids the costly and time-consuming processes of enzyme purification. nih.gov The synthesis of this compound is a key step in engineered pathways designed for the bioproduction of industrial chemicals. google.com

The core transformation involves the stereo-selective amination of 2-keto-7-aminoheptanoic acid. In engineered E. coli systems, this reaction is catalyzed by a transaminase. nih.gov A specific study identified that the transaminase Vfl, when co-expressed with the decarboxylase KivD in an E. coli host, facilitates the conversion of 2-keto-7-aminoheptanoic acid to this compound, which is then further converted to HMD. nih.gov This confirms a reaction sequence of transamination followed by decarboxylation. nih.gov The efficiency of such whole-cell biocatalytic systems can be optimized by manipulating various physicochemical parameters, such as co-substrate concentration and pH, to enhance yield and selectivity. d-nb.infomdpi.comfrontiersin.org

Table 1: Key Enzymes and Strains in the Bioproduction of this compound

| Intermediate/Product | Enzyme(s) | Host Strain | Pathway Context |

| This compound | Vfl (transaminase) | E. coli BL21(DE3) (strain WD20) researchgate.net | Conversion of 2-keto-7-aminoheptanoic acid nih.gov |

| 1,6-Hexamethylenediamine (from this compound) | KivD (decarboxylase) | E. coli BL21(DE3) (strain WD20) researchgate.net | Decarboxylation of this compound nih.gov |

Derivatization and Functionalization Reactions of this compound

The presence of two amino groups and one carboxyl group makes this compound a versatile scaffold for various chemical modifications. ontosight.ai These reactions allow for the synthesis of unique peptides, enzyme inhibitors, and other bioactive molecules. ontosight.ai

Amidation and Esterification Reactions Involving this compound

The carboxyl and amino groups of this compound readily undergo amidation and esterification, which are fundamental reactions for peptide synthesis and the creation of prodrugs or other derivatives. organic-chemistry.orgevitachem.comlibretexts.org

Amidation: The formation of an amide bond is crucial for incorporating this compound into peptide chains. Due to the two amino groups (α and ζ), selective protection is often required to ensure reaction at the desired position. A common strategy involves the chelation of the α-amino and carboxyl groups with copper(II), leaving the ζ-amino group free for specific acylation. google.com For example, Nζ-benzyloxycarbonyl-2,7-diaminoheptanoic acid was synthesized by reacting the copper(II) complex of DL-homolysine with benzyl (B1604629) chloroformate, followed by removal of the copper with alkaline thioacetamide, achieving an 85% yield. google.comtandfonline.com

Esterification: The carboxyl group can be converted to an ester, a reaction often catalyzed by acid. organic-chemistry.org This modification can be used to protect the carboxylic acid during other synthetic steps or to alter the compound's physicochemical properties. Standard procedures, such as reaction with an alcohol in the presence of an acid catalyst, can be employed. organic-chemistry.orglibretexts.org

N-Alkylation and Acylation Strategies for this compound Modifications

N-Acylation: This is a widely used strategy, particularly for installing protecting groups on the nitrogen atoms during multi-step synthesis. byjus.commasterorganicchemistry.com The choice of acylating agent allows for differential protection of the α- and ζ-amino groups. For instance, the synthesis of Nα-tert-butoxycarbonyl-Nζ-benzyloxycarbonyl-2,7-diaminoheptanoic acid involves sequential acylation steps. google.com First, the ζ-amino group is acylated with benzyl chloroformate (Z-Cl), and subsequently, the α-amino group is acylated using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). google.com This differential protection is essential for controlled, stepwise peptide synthesis. tandfonline.comtandfonline.com

N-Alkylation: While less documented specifically for this compound in the provided context, N-alkylation is a standard transformation for amino acids. It involves the introduction of an alkyl group onto one or both of the nitrogen atoms, typically via reaction with an alkyl halide. masterorganicchemistry.comyoutube.com Such modifications can significantly alter the biological activity and conformational properties of peptides containing this amino acid.

Table 2: Protective Group Strategies for this compound

| Protective Group | Reagent | Target Functional Group |

| Benzyloxycarbonyl (Z) | Benzyl chloroformate (Z-Cl) | ζ-Amino group google.com |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | α-Amino group google.com |

Cyclization Reactions and Heterocycle Formation from this compound

The structure of this compound allows for intramolecular cyclization reactions to form heterocyclic structures. googleapis.com The most probable cyclization would involve an intramolecular amidation between the ζ-amino group and the carboxylic acid, which would result in the formation of a seven-membered cyclic lactam (a caprolactam derivative). This type of reaction is typically promoted by heat or coupling agents used in peptide synthesis. Such cyclizations can be used to create conformationally constrained peptide mimics or novel heterocyclic scaffolds for drug discovery. frontiersin.org

Incorporation of Probes and Tags into this compound Scaffolds

The functional groups of this compound serve as handles for the covalent attachment of various biochemical probes and tags, such as fluorescent dyes or affinity labels. nih.govnih.gov These modifications are invaluable for studying the interactions and localization of molecules in biological systems. frontiersin.org

The amino groups are particularly useful for this purpose and can be labeled with N-hydroxysuccinimide (NHS) esters of fluorophores like fluorescein (B123965) or rhodamine. mdpi.com Similarly, the carboxyl group can be activated (e.g., with carbodiimides) to react with amine-containing probes. rsc.org While specific examples of probe incorporation into free this compound are not detailed in the search results, the methodologies are standard for amino acids. nih.govnih.gov For instance, a this compound residue within a peptide could be selectively labeled if its functional groups are uniquely available. The genetic incorporation of unnatural amino acids bearing probes is also a powerful technique, and a synthetic derivative of this compound could potentially be incorporated into proteins using an engineered tRNA/aminoacyl-tRNA synthetase pair. nih.govnih.gov

Advanced Analytical Characterization Techniques for 2,7 Diaminoheptanoic Acid

Chromatographic Separation and Detection Methods for 2,7-Diaminoheptanoic Acid

Chromatographic techniques are fundamental for the analysis of this compound, enabling its separation from complex matrices and subsequent detection. The choice of method depends on the analytical objective, whether it is qualitative identification, quantitative measurement, or assessment of enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of amino acids. Due to the lack of a strong chromophore in this compound, its detection often requires derivatization or the use of universal detectors.

A documented HPLC method for the analysis of this compound utilizes a reversed-phase approach. google.com The separation is achieved on a C18 column with a gradient elution system. The mobile phase consists of a triethylamine-phosphate buffer at pH 3.2 and acetonitrile, with UV detection at 210 nm. google.com This method is suitable for assessing the purity of the compound.

For more sensitive detection, pre-column derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) or 4-dimethylaminoazobenzene-4′-sulfonyl chloride (DABS-Cl) can be employed. These reagents react with the primary amino groups of this compound to form highly fluorescent or UV-active derivatives, respectively, allowing for detection at lower concentrations.

Table 1: HPLC Conditions for this compound Analysis

| Parameter | Condition |

| Instrument | Hewlett-Packard 1084B Chromatograph |

| Column | Waters C18 |

| Mobile Phase | Gradient of triethylamine-phosphate buffer (pH 3.2) and acetonitrile |

| Detection | UV at 210 nm |

| Reference | google.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitive detection but requires the analyte to be volatile and thermally stable. Like other amino acids, this compound is a polar, non-volatile compound and must be derivatized prior to GC-MS analysis.

Common derivatization strategies for amino acids involve a two-step process. First, the carboxyl group is esterified, for example, by reaction with an acidic alcohol. Second, the amino groups are acylated. This process makes the molecule sufficiently volatile for GC analysis. Biological decarboxylation of L-homolysine (L-2,7-diaminoheptanoic acid) to produce 1,6-diaminohexane is not known to occur naturally. ijaer.in In some studies, polyamines have been analyzed by HPGC-MS after heptafluorobutyrylation (HFB) of the concentrated polyamines. ijaer.in

While a specific, detailed GC-MS method for this compound is not extensively documented in the literature, general methods for diamino acids can be adapted. These typically involve derivatization followed by separation on a capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, coupled to a mass spectrometer for detection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Quantification of this compound

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), has become a powerful tool for the sensitive and specific quantification of amino acids in complex biological samples. This technique combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometric detection.

In studies of biotransformation, LC-MS has been instrumental in confirming the biosynthesis of this compound from fermentation broths. nih.gov While specific Multiple Reaction Monitoring (MRM) transitions for this compound are not widely published, a general approach can be outlined. The precursor ion would be the protonated molecule [M+H]⁺ of the underivatized or derivatized compound. Collision-induced dissociation would then generate specific product ions that can be monitored for quantification. For instance, in the analysis of related compounds, an MRM transition of 433.3/377 has been utilized. google.com

The analysis can be performed on a C18 column with a mobile phase consisting of an aqueous component with a modifier like formic acid and an organic component such as methanol (B129727) or acetonitrile. nih.gov

Table 2: Exemplary LC-MS System for Diamino Acid Analysis

| Component | Specification |

| LC System | Agilent 1100 HPLC |

| Mass Spectrometer | Thermo Finnigan LCQ ion trap |

| Ionization Source | Electrospray |

| Column | Reversed-phase |

| Reference | google.com |

Chiral Separation Techniques for Enantiomeric Purity Assessment of this compound

As this compound possesses a chiral center at the C2 position, the separation of its enantiomers is critical, particularly in pharmaceutical applications where one enantiomer may have the desired biological activity while the other could be inactive or even detrimental.

Chiral HPLC is the most common technique for assessing enantiomeric purity. This is typically achieved using a chiral stationary phase (CSP). For amino acids and their analogs, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., DAICEL CHIRALPAK series), are often effective. google.com For instance, the chiral separation of related compounds has been achieved using a DAICEL CHIRALPAK AD column. google.com

Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is another powerful technique for enantiomeric separations, often providing faster analysis times than HPLC. google.com The mobile phase in SFC is typically supercritical carbon dioxide mixed with a small amount of an organic modifier like ethanol.

Spectroscopic and Spectrometric Analysis of this compound and its Derivatives

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide valuable information about the carbon-hydrogen framework of this compound.

¹H NMR spectral data for this compound has been reported. google.com In deuterium (B1214612) oxide (D₂O), the proton signals are observed as multiplets for the methylene (B1212753) groups along the carbon chain, and as triplets for the protons adjacent to the amino groups and the alpha-proton. google.com The use of advanced NMR techniques, such as COSY and HSQC, can aid in the complete and unambiguous assignment of all proton and carbon signals. ims.ac.jpims.ac.jpresearchgate.net

Table 3: ¹H NMR Spectral Data for this compound in D₂O

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

| 1.40 | m | 6H | -CH₂- (C3, C4, C5) | google.com |

| 1.68 | m | 2H | -CH₂- (C6) | google.com |

| 1.85 | m | 2H | -CH₂- (C2 side chain) | google.com |

| 3.00 | t (J=7 Hz) | 2H | -CH₂-NH₂ (C7) | google.com |

| 3.75 | t (J=7 Hz) | 1H | -CH(NH₂)- (C2) | google.com |

Detailed ¹³C NMR data, while less commonly reported, is essential for confirming the carbon skeleton. By combining ¹H and ¹³C NMR data with 2D NMR experiments, a complete structural characterization of this compound can be achieved. ims.ac.jpims.ac.jp

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. These methods provide a molecular fingerprint, offering insights into chemical structure, functional groups, and molecular interactions. americanpharmaceuticalreview.comelsevier.com For this compound, which exists as a zwitterion in the solid state, its vibrational spectra would be characterized by specific bands corresponding to its functional groups: the carboxylate group (COO⁻), the protonated amino groups (NH₃⁺), and the polymethylene chain (-(CH₂)₄-). yildiz.edu.tr

In the solid-state IR spectrum, characteristic absorption bands would be expected. The asymmetric and symmetric stretching vibrations of the COO⁻ group typically appear as strong bands in the 1600-1550 cm⁻¹ and 1450-1360 cm⁻¹ regions, respectively. yildiz.edu.tr The NH₃⁺ group would exhibit broad stretching vibrations in the 3200-2800 cm⁻¹ range due to hydrogen bonding, and deformation (bending) modes around 1630-1550 cm⁻¹ (asymmetric) and 1550-1485 cm⁻¹ (symmetric). spectroscopyonline.comacs.org The C-H stretching vibrations of the methylene groups in the heptanoic acid backbone would be observed between 3000 and 2850 cm⁻¹. spectroscopyonline.com

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.com Therefore, the C-C backbone stretching and CH₂ twisting and rocking modes of the alkyl chain of this compound would be prominent in its Raman spectrum. acs.org

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (IR) | Expected Wavenumber Range (cm⁻¹) (Raman) |

| NH₃⁺ | Asymmetric Stretch | ~3200-2800 (Broad) | ~3200-2800 |

| Symmetric Stretch | ~3200-2800 (Broad) | ~3200-2800 | |

| Asymmetric Deformation | ~1630-1550 | Weak or Inactive | |

| Symmetric Deformation | ~1550-1485 | ~1550-1485 | |

| COO⁻ | Asymmetric Stretch | ~1600-1550 (Strong) | Weak or Inactive |

| Symmetric Stretch | ~1450-1360 (Strong) | ~1450-1360 | |

| -(CH₂)₄- | Asymmetric C-H Stretch | ~2925 | ~2925 |

| Symmetric C-H Stretch | ~2855 | ~2855 | |

| Scissoring | ~1470-1440 | ~1470-1440 | |

| Rocking | ~720 | ~720 | |

| C-C Backbone | Stretch | Weak | Strong |

Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF) for Molecular Weight and Fragmentation Analysis of this compound

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of molecules through fragmentation analysis. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are two soft ionization techniques commonly used for analyzing biomolecules like amino acids. researchgate.netuni-greifswald.de

For this compound (C₇H₁₆N₂O₂, Molecular Weight: 160.21 g/mol ), ESI-MS in positive ion mode would readily produce the protonated molecule [M+H]⁺ at an m/z of 161.1. nih.gov Research has confirmed the presence of this compound in fermentation broths using LC-MS, where the corresponding molecular ion was detected. researchgate.net

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion. The fragmentation of protonated α,ω-diamino carboxylic acids is characterized by specific losses. A study on the fragmentation of protonated this compound reported secondary losses of water and carbon monoxide. researchgate.net The primary fragmentation pathways for similar diamino acids, like lysine (B10760008) (2,6-diaminohexanoic acid), involve the neutral loss of ammonia (B1221849) (NH₃) and the combined loss of H₂O and CO (formic acid, 46 Da). These characteristic fragmentation patterns, including the formation of immonium ions, are crucial for distinguishing between isomeric and isobaric amino acids. acs.orgresearchgate.net

MALDI-Time-of-Flight (TOF) MS is another suitable technique, particularly for its high throughput and tolerance to complex mixtures, although it is more commonly applied to larger peptides and proteins. nih.gov In the analysis of free amino acids, MALDI-TOF/TOF can provide specific fragmentation patterns, with immonium ions being particularly indicative of the amino acid structure. acs.org

Table 2: Predicted and Observed Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Technique | Observation | Citation |

| [M+H]⁺ | [C₇H₁₇N₂O₂]⁺ | 161.1285 | ESI-MS | Confirmed in fermentation broth | researchgate.net |

| [M+H-NH₃]⁺ | [C₇H₁₄NO₂]⁺ | 144.0968 | MS/MS | Predicted based on similar compounds | |

| [M+H-H₂O]⁺ | [C₇H₁₅N₂O]⁺ | 143.1179 | MS/MS | Secondary loss reported | researchgate.net |

| [M+H-(CO+H₂O)]⁺ | [C₆H₁₄N₂]⁺ | 114.1151 | MS/MS | Predicted based on similar compounds |

Circular Dichroism (CD) Spectroscopy for Conformation Studies of this compound-Containing Peptides

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. units.it It is an essential tool for studying the secondary and tertiary structure of chiral molecules, particularly peptides and proteins. subr.edu While the monomeric this compound is chiral at the α-carbon, CD spectroscopy is most powerful when analyzing the conformational structures that arise when it is incorporated into a peptide chain. nih.gov

The incorporation of non-standard amino acids like this compound can significantly influence the resulting peptide conformation. rsc.org The CD spectrum of a peptide in the far-UV region (typically 190-250 nm) provides distinct signatures for different secondary structures. units.it

α-helix: Characterized by a positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm. nih.gov

β-sheet: Shows a negative band around 217 nm and a positive band near 195 nm. units.it

Random coil: Typically displays a strong negative band below 200 nm. units.it

Studies on peptides containing other non-standard amino acids have demonstrated how a single residue can stabilize or disrupt specific secondary structures like coiled-coils. rsc.org If this compound were incorporated into a peptide, CD spectroscopy would be used to monitor these structural changes. For example, its longer, flexible side chain with a terminal amino group could form unique intramolecular hydrogen bonds or salt bridges, potentially inducing or stabilizing turns or other non-canonical structures. subr.eduresearchgate.net The stability of these conformations can be further investigated by monitoring the CD spectrum as a function of temperature, pH, or solvent changes. subr.edusci-hub.se Although specific CD data for peptides containing this compound are not widely published, the principles of CD spectroscopy provide a clear framework for how such studies would be conducted to elucidate their three-dimensional structure. researchgate.netnih.gov

Advanced Electrochemical and Capillary Electrophoresis Methodologies for this compound

Voltammetric and Potentiometric Sensing of this compound

Electrochemical methods offer sensitive, rapid, and cost-effective platforms for the detection of amino acids without the need for derivatization. rsc.orgnih.gov Voltammetric techniques, such as cyclic voltammetry (CV), involve applying a varying potential to an electrode and measuring the resulting current, providing information on redox processes. researchgate.net

Direct electrochemical oxidation of most amino acids on standard electrodes is challenging. nih.gov However, techniques using modified electrodes or specific electrocatalytic reactions can enable detection. For instance, the oxidation of amino acids at copper electrodes has been used for their sensitive detection. acs.org For this compound, its two amino groups could potentially be complexed with metal ions like Cu(II), and the resulting complex could be detected via stripping voltammetry, a technique that involves a preconcentration step to enhance sensitivity. mdpi.com While many amino acids are not electroactive, voltammetric methods could be developed for this compound, potentially exploiting its unique structure. rsc.orgacs.org

Potentiometric sensors, which measure a potential difference at zero current, could also be designed. These often rely on ion-selective electrodes with membranes engineered to have a specific affinity for the target analyte. While a challenging endeavor, a potentiometric sensor for this compound would involve creating a recognition element, perhaps a synthetic receptor or a biomolecule, that selectively binds the diamino acid, leading to a measurable change in potential. rsc.org

Capillary Electrophoresis (CE) for High-Resolution Separation of this compound

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. libretexts.org It is exceptionally well-suited for the analysis of small, charged molecules like amino acids, offering high efficiency and minimal sample consumption. nih.govnih.gov

In its zwitterionic form, this compound has a net charge that is dependent on the pH of the buffer solution. In a low pH buffer, both amino groups and the carboxylic acid group would be protonated, resulting in a net positive charge of +2. In a high pH buffer, the amino groups would be neutral and the carboxyl group deprotonated, yielding a net charge of -1. This pH-dependent charge allows for fine-tuning of its separation by Capillary Zone Electrophoresis (CZE), the simplest form of CE. libretexts.org

For enhanced sensitivity and selectivity, CE is often coupled with mass spectrometry (CE-MS). nih.govchromatographyonline.com This hyphenated technique would provide both the migration time (for identification) and the mass-to-charge ratio (for confirmation and structural analysis) of this compound. nih.gov Furthermore, CE is a powerful tool for chiral separations. By adding a chiral selector, such as a cyclodextrin, to the background electrolyte, the enantiomers of this compound ((2S)- and (2R)-forms) could be resolved and quantified. acs.orgresearchgate.netoup.com

X-ray Crystallography and Structural Determination of this compound Compounds

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While a crystal structure for this compound itself is not found in the primary literature databases, the principles of the technique can be described based on structures of similar compounds. Obtaining a single crystal of this compound suitable for X-ray diffraction would allow for the unambiguous determination of its zwitterionic state in the solid phase. The analysis would reveal the precise conformation of the seven-carbon chain and the exact geometry of the α-amino acid and terminal amino groups.

Crucially, the crystallographic data would map out the three-dimensional network of hydrogen bonds. These interactions, primarily between the protonated amino groups (donors) and the carboxylate oxygen atoms (acceptors), dictate the crystal packing. researchgate.netiucr.org Studies on other diamino acids, such as 3,4-diaminobenzoic acid, show extensive hydrogen bonding networks that define the supramolecular architecture. researchgate.net Similarly, the crystal structure of 2,2'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid also highlights the role of hydrogen bonding in stabilizing the crystal packing. researchgate.net

Biochemical Roles and Enzymatic Interactions of 2,7 Diaminoheptanoic Acid

Investigation of 2,7-Diaminoheptanoic Acid within Non-Canonical Amino Acid Metabolism

This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids incorporated into proteins during translation. ontosight.ai Its structure, featuring a seven-carbon backbone with amino groups at the C2 and C7 positions, allows it to participate in unique biochemical interactions. ontosight.ai While its natural occurrence has been reported in plants such as Glycine max (soybean) and Phaseolus vulgaris (common bean), the full extent of its metabolic roles remains an active area of investigation. nih.gov

Hypothetical Biosynthetic Pathways of this compound in Biological Systems (e.g., microbial, plant)

While the natural biosynthetic pathway of this compound in plants and other organisms is not yet elucidated, research in metabolic engineering has demonstrated a potential microbial route for its synthesis. A hypothetical pathway can be proposed based on the enzymatic conversion of L-lysine in recombinant Escherichia coli. google.com

This engineered pathway involves a one-carbon chain elongation of L-lysine. The key enzymatic steps are outlined below:

| Step | Precursor | Enzyme Class | Product | Organism (Engineered) |

| 1 | L-Lysine | Aminotransferase / Dehydrogenase | 6-amino-2-oxohexanoic acid | Recombinant E. coli |

| 2 | 6-amino-2-oxohexanoic acid | Enzyme Complex (e.g., from leucine (B10760876) biosynthesis) | 7-amino-2-oxoheptanoic acid | Recombinant E. coli |

| 3 | 7-amino-2-oxoheptanoic acid | Aminotransferase | This compound | Recombinant E. coli |

In this proposed microbial pathway, L-lysine is first converted to 6-amino-2-oxohexanoic acid. This intermediate then undergoes a carbon chain extension, catalyzed by a series of enzymes, to form 7-amino-2-oxoheptanoic acid. The final step involves the transamination of the oxo group at the C2 position to an amino group, yielding this compound. google.com

For plant systems like Glycine max and Phaseolus vulgaris, where the compound has been detected, a similar pathway originating from lysine (B10760008) could be hypothesized. nih.gov Plants are known to possess diverse metabolic pathways for amino acid modification, and it is plausible that endogenous aminotransferases and other enzymes could catalyze the conversion of lysine or a related metabolite to this compound. However, without direct experimental evidence, this remains speculative.

Enzymatic Degradation and Catabolism of this compound

Detailed studies on the enzymatic degradation and catabolism of this compound are limited. However, based on its chemical structure and known metabolic pathways for similar diamino acids, a hypothetical catabolic route can be proposed. This would likely involve initial deamination or transamination reactions.

A potential degradation pathway could mirror the initial steps of its proposed biosynthesis in reverse. An aminotransferase or a dehydrogenase could convert this compound back to 7-amino-2-oxoheptanoic acid. google.com Subsequent enzymatic steps could then lead to the breakdown of the carbon skeleton.

For comparison, the degradation of a related compound, L-erythro-3,5-diaminohexanoate, is catalyzed by L-erythro-3,5-diaminohexanoate dehydrogenase, which leads to the formation of 3-keto-5-aminohexanoate. uniprot.orgnih.gov A similar dehydrogenase acting on this compound could initiate its catabolism. Further research is necessary to identify the specific enzymes and intermediates involved in the degradation of this compound in organisms where it is present.

Substrate Specificity and Kinetic Studies of Enzymes Interacting with this compound

The enzymatic interactions of this compound are a key area of interest for understanding its biochemical function. Studies have begun to explore how various enzymes recognize and process this non-canonical amino acid.

Aminotransferases and Dehydrogenases Utilizing this compound

Aminotransferases and dehydrogenases are central to the metabolism of this compound, particularly in its synthesis and potential degradation. In engineered metabolic pathways, an aminotransferase is responsible for the final step in the production of this compound from 7-amino-2-oxoheptanoic acid. google.com

Conversely, the conversion of this compound to 7-amino-2-oxoheptanoic acid can be catalyzed by either an aminotransferase (EC 2.6.1.x) or a dehydrogenase (EC 1.4.1.x or EC 1.4.3.x). google.com While specific enzymes with high substrate specificity for this compound have not been fully characterized, some candidates have been proposed based on their activity with similar substrates.

Due to the lack of specific kinetic data for enzymes acting on this compound, data for a related enzyme, L-erythro-3,5-diaminohexanoate dehydrogenase from Fusobacterium nucleatum, which acts on a similar diamino acid, is presented below for comparative purposes. uniprot.org

| Substrate | Co-factor | K_M (µM) | V_max (nmol/min/µg) |

| 3,5-Diaminohexanoate | NAD+ | 3.2 | 4.1 |

| 3,5-Diaminohexanoate | NADP+ | 197.8 | 4.5 |

Table based on data for L-erythro-3,5-diaminohexanoate dehydrogenase from Fusobacterium nucleatum. uniprot.org

This data indicates that the affinity and reaction velocity can be highly dependent on the specific diamino acid and the co-factor involved. Further kinetic studies are required to determine the specific parameters for aminotransferases and dehydrogenases that utilize this compound as a substrate.

Ligases and Amidases Involved in this compound Transformations

Information regarding specific ligases and amidases that interact with this compound is currently scarce in scientific literature. However, based on the functions of these enzyme classes, their potential involvement in the metabolism of this diamino acid can be hypothesized.

Ligases (EC 6) are enzymes that catalyze the joining of two molecules, often coupled with the hydrolysis of a high-energy phosphate (B84403) bond, such as in ATP. promega.com In the context of this compound, a ligase could potentially be involved in the formation of a peptide bond, incorporating it into a peptide chain. This would be analogous to the action of aminoacyl-tRNA synthetases for proteinogenic amino acids, although for a non-canonical amino acid like this, a non-ribosomal peptide synthetase (NRPS) system would be a more likely candidate.

Amidases (EC 3.5.1.4) are a class of hydrolases that catalyze the cleavage of amide bonds. wikipedia.org An amidase could potentially be involved in the catabolism of peptides containing this compound by cleaving the peptide bond. Alternatively, if the terminal amino group at the C7 position were part of an amide linkage, an amidase could hydrolyze this bond. For instance, a δ-aminovaleramidase is known to act on 5-aminopentanamide (B169292) in lysine degradation. google.com A similar enzyme with specificity for a seven-carbon diamino acid derivative could exist.

Further research is needed to identify and characterize any ligases or amidases that play a role in the metabolic transformations of this compound.

Investigation of this compound as an Inhibitor or Activator of Enzyme Systems in vitro

The structural similarity of this compound to proteinogenic amino acids like lysine suggests its potential to act as a competitive inhibitor of enzymes that utilize these standard amino acids as substrates. ontosight.ai As a non-canonical amino acid, its incorporation into peptides can also confer resistance to proteolytic degradation, which is a property exploited in drug design. ontosight.ai

One notable study utilized this compound as a lysine analogue to probe the catalytic mechanism of F1-ATPase. acs.org In this research, an arginine finger in a mutant of the F1 enzyme was substituted with this compound. The elongated side chain of this amino acid, which mimics the length of the arginine side chain, provided insights into the chemical factors crucial for the enzyme's catalytic activity. acs.org This demonstrates that this compound can indeed interact with the active sites of enzymes and modulate their function.

While the potential of (S)-2,7-diaminoheptanoic acid and its derivatives as enzyme inhibitors has been recognized, specific kinetic data such as inhibition constants (K_i) or IC50 values for particular enzymes are not widely reported in the available literature. ontosight.aiigem.org The development of such inhibitors is a promising area for therapeutic applications. There is currently no available information to suggest that this compound acts as an enzyme activator.

Incorporation of this compound into Non-Ribosomal Peptides and Metabolites

This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids incorporated into proteins via the genetic code. ontosight.ai Its unique seven-carbon backbone with amino groups at both the α (2) and ε (7) positions makes it a valuable building block in the synthesis of specialized peptides and metabolites. ontosight.ai

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a wide array of bioactive peptides without the use of ribosomes. chemrxiv.org The basic elongation module of an NRPS consists of an adenylation (A) domain, which selects and activates a specific amino acid, a thiolation (T) domain that covalently tethers the activated amino acid, and a condensation (C) domain that catalyzes peptide bond formation.

Currently, there is limited direct evidence in scientific literature detailing the characterization of naturally occurring NRPSs that specifically utilize this compound as a substrate. The study of NRPS engineering, however, provides a framework for how such an enzyme could be characterized or developed. The specificity of an NRPS is primarily determined by its A-domain, which possesses a binding pocket that recognizes a particular substrate amino acid. frontiersin.org Engineering efforts have shown that the substrate specificity of an A-domain can be altered through mutagenesis, potentially enabling the incorporation of non-standard amino acids like this compound. chemrxiv.orgfrontiersin.orgnih.gov Furthermore, some A-domains exhibit natural substrate promiscuity, allowing them to activate a range of structurally similar amino acids, which could be exploited for incorporating novel building blocks. researchgate.net Characterizing an NRPS for its ability to utilize this compound would involve in vitro assays to confirm its activation by the A-domain and subsequent transfer to the T-domain, followed by confirmation of its incorporation into a final peptide product.

While this compound is not a common metabolite, it and its derivatives have been identified in several natural sources. The un-derivatized form has reportedly been found in Glycine max (soybean) and Phaseolus vulgaris (common bean). nih.gov More frequently, derivatives of the this compound scaffold are found in nature. A notable example is indospicine (B103619), a hepatotoxic arginine antimetabolite, which is structurally (2S)-2,7-diamino-7-iminoheptanoic acid and is found in plants of the Indigofera genus. epdf.pub The structural similarity is clear, with the key difference being the conversion of the terminal amino group to an imino (amidino) group.

Characterization of Non-Ribosomal Peptide Synthetases (NRPS) Utilizing this compound

Cellular and Molecular Responses to this compound in vitro or in Model Organisms

The biological effects of this compound are often linked to its structural similarity to the proteinogenic amino acids L-lysine and L-arginine. ims.ac.jpwikipedia.org As a lysine analogue (specifically, homolysine), it can interfere with metabolic pathways and protein interactions that normally involve lysine or arginine. ims.ac.jpgoogle.com

Polyamine Metabolism: Polyamines, such as putrescine and spermidine, are essential molecules for cell growth and proliferation. cpn.or.kr Their primary synthesis pathway begins with the conversion of L-arginine to ornithine by the enzyme arginase. aging-us.comredalyc.org Ornithine is then decarboxylated to form putrescine. cpn.or.kr There is a known antagonistic relationship between lysine and arginine, where high levels of lysine can increase arginine degradation. redalyc.org While direct studies on this compound's effect on this pathway are not widely documented, its derivative, indospicine, is a potent arginine antagonist. epdf.pub By competing with arginine, indospicine can disrupt the synthesis of its metabolic products. epdf.pub Given that this compound is a structural analogue of arginine precursors, it is plausible that it could interfere with polyamine homeostasis by disrupting arginine availability or transport.

Nitric Oxide Production: Nitric oxide (NO) is a critical signaling molecule synthesized from L-arginine by the enzyme nitric oxide synthase (NOS). redalyc.orgnih.gov Many NOS inhibitors are arginine analogues that competitively block the enzyme's active site. nih.govbiotium.com The arginine antagonist indospicine, a derivative of this compound, has been shown to inhibit NOS activity. epdf.pub This inhibition is a direct consequence of its ability to compete with L-arginine, the natural substrate for NOS. nih.gov Therefore, it is hypothesized that this compound and its derivatives could modulate cellular signaling by inhibiting NO production, particularly in cells where NO synthesis is dependent on extracellular arginine uptake.

Receptor Interactions: Research has identified this compound as a structural component in the design of antagonists for the C5a receptor (C5aR, or CD88). rcsb.org The C5a receptor is a G protein-coupled receptor that, upon binding its ligand C5a, mediates potent pro-inflammatory responses. nih.govwikipedia.org Peptidic antagonists have been developed that incorporate non-standard amino acids to enhance binding affinity and stability. The inclusion of this compound in such peptide antagonists suggests it plays a role in the molecule's interaction with the receptor's binding site, thereby blocking the natural ligand C5a and preventing the downstream inflammatory cascade. nih.gov

Transporter Interactions: Specific transporters for this compound have not been explicitly characterized. However, due to its structure as a basic diamino acid, it is expected to be recognized by transporters for cationic amino acids like lysine and arginine. ims.ac.jpwikipedia.org The SLC7 family of transporters, particularly the cationic amino acid transporters (CATs), are responsible for the cellular uptake of arginine and lysine. nih.gov These transporters are crucial for supplying cells with arginine for processes such as nitric oxide synthesis. nih.gov It is highly probable that this compound enters cells via these same transport systems, where it could act as a competitive inhibitor for the transport of natural cationic amino acids.

Table of Mentioned Compounds

Molecular Interactions and Structural Biology of 2,7 Diaminoheptanoic Acid Derivatives

Conformational Analysis and Stereochemistry of 2,7-Diaminoheptanoic Acid

The three-dimensional shape and stereochemistry of this compound are fundamental to its function and its interactions with biological macromolecules. The conformational flexibility of its heptanoic acid backbone, along with the stereochemistry at the alpha-carbon, dictates the spatial arrangement of its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. aocs.org For this compound, NMR studies would be invaluable in characterizing the conformational preferences of its carbon backbone. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY) would reveal through-bond and through-space correlations between protons, allowing for the determination of torsional angles and the predominant solution-state conformers.

While specific NMR conformational studies on this compound are not extensively reported in the literature, the methodology is well-established for other amino acids and flexible molecules. msu.edu Such studies would likely reveal a dynamic equilibrium of multiple conformers in solution, with the relative populations being influenced by factors such as pH, temperature, and solvent polarity. The chemical shifts of the protons and carbons would also provide insights into the electronic environment of the different parts of the molecule. aocs.org

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for this compound in D₂O (Note: This is a hypothetical data table for illustrative purposes.)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (COOH) | - | 175.8 |

| C2 (CH) | 3.75 (t) | 56.2 |

| C3 (CH₂) | 1.85 (m) | 31.5 |

| C4 (CH₂) | 1.40 (m) | 24.8 |

| C5 (CH₂) | 1.55 (m) | 28.9 |

| C6 (CH₂) | 1.70 (m) | 38.7 |

| C7 (CH₂) | 3.05 (t) | 40.1 |

Data is hypothetical and intended to represent the type of information obtained from NMR spectroscopy.

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com A crystal structure of this compound or its derivatives would definitively establish its solid-state conformation, including bond lengths, bond angles, and torsional angles. This technique is crucial for understanding the intrinsic conformational preferences of the molecule, free from the dynamic averaging that occurs in solution. anton-paar.com

Solution-State Conformational Studies Using NMR Spectroscopy

Ligand Binding Studies Involving this compound Scaffolds

The presence of two amino groups allows this compound to be used as a versatile scaffold in drug design, potentially engaging in multiple interactions with a biological target. montclair.edu Its incorporation into peptides can influence their binding to proteins and other macromolecules. ontosight.ai

Determining the binding affinity of a ligand to its target is a cornerstone of drug discovery and molecular biology. nih.gov For derivatives of this compound, techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or fluorescence-based assays would be employed to quantify their binding affinity to macromolecules like proteins, DNA, or RNA. These methods can determine key parameters such as the dissociation constant (Kd), which is a measure of the ligand's binding strength. nih.gov

One study utilized this compound as a lysine (B10760008) analogue to substitute an arginine residue in a mutant F1-ATPase. acs.org This substitution, where the side chain was elongated to match the length of arginine, was instrumental in dissecting the chemical factors involved in catalysis, inherently demonstrating its ability to bind within a protein's active site. acs.org However, detailed in vitro binding affinity data for this compound derivatives across a range of biological targets remains an area for further investigation.

Table 2: Illustrative Binding Affinity Data for a Hypothetical this compound Derivative (Note: This is a hypothetical data table for illustrative purposes.)

| Target Macromolecule | Assay Method | Dissociation Constant (Kd) |

| Protein Kinase X | SPR | 1.2 µM |

| DNA G-quadruplex Y | ITC | 5.8 µM |

| mRNA sequence Z | Fluorescence | 15.3 µM |

Data is hypothetical and intended to represent the type of information obtained from binding affinity studies.

Understanding how a ligand binds to its target at a molecular level involves elucidating the binding mechanism and the thermodynamic forces driving the interaction. mdpi.com Isothermal Titration Calorimetry (ITC) is a particularly powerful technique in this regard, as it can directly measure the enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of binding in a single experiment. mdpi.com This information provides a complete thermodynamic profile of the interaction, revealing whether the binding is driven by favorable enthalpic contributions (e.g., hydrogen bonds, van der Waals interactions) or entropic contributions (e.g., the hydrophobic effect).

Computational methods, such as molecular dynamics simulations, can complement experimental data by providing a dynamic view of the binding process. researchgate.net These simulations can help to identify key intermolecular interactions, the role of water molecules, and any conformational changes that occur upon binding. For this compound scaffolds, such studies would be crucial for rational drug design, allowing for the optimization of the scaffold to enhance binding affinity and selectivity. montclair.edu

Characterization of Binding Affinity to Biological Macromolecules (e.g., proteins, DNA, RNA) in vitro

Structural Elucidation of this compound-Containing Peptides and Mimics

The incorporation of non-proteinogenic amino acids like this compound into peptides is a well-established strategy to create peptidomimetics with enhanced stability, altered conformation, and novel biological activities. ontosight.aienamine.net The unique structure of this diamino acid can induce specific secondary structures or act as a linker or scaffold. enamine.net

Design and Synthesis of Peptidomimetics Incorporating this compound

Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve properties such as stability, bioavailability, and receptor affinity. frontiersin.org The incorporation of non-proteinogenic amino acids like this compound is a key strategy in peptidomimetic design. ontosight.ainih.gov This approach can alter the conformation and stability of peptides, potentially leading to enhanced resistance against proteolytic degradation or improved interactions with biological targets. ontosight.ai

Once synthesized, the diamino acid must be suitably protected before it can be incorporated into a peptide sequence. This typically involves using protecting groups like tert-butoxycarbonyl (t-Boc) for the α-amino group and benzyloxycarbonyl (Z) for the ω-amino group, forming intermediates such as Na-t-Boc-N'-Z-DL-homolysine. tandfonline.com With the protected amino acid in hand, it can be incorporated into a growing peptide chain using established techniques like solid-phase peptide synthesis (SPPS). researchgate.netresearchgate.net SPPS allows for the sequential addition of amino acids to a solid support, providing a rapid and efficient method for creating custom peptide sequences containing this compound. researchgate.net This methodology has been used to generate analogues of antibacterial peptides for structure-activity relationship (SAR) studies. researchgate.net

Structural Determination of Peptidomimetics Using NMR and X-ray Diffraction

Determining the three-dimensional structure of peptidomimetics is crucial for understanding how they interact with biological targets and for guiding further design efforts. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction are the principal techniques used for this purpose. nih.gov

X-ray diffraction , particularly single-crystal X-ray crystallography, provides high-resolution structural data, revealing the precise arrangement of atoms within a molecule. creative-biostructure.com This technique requires the peptidomimetic to be crystallized, which can be a significant challenge. When successful, it yields a detailed static picture of the molecule's conformation and the spatial relationship between its different functional groups. nih.govcreative-biostructure.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure of molecules in solution, which can be more representative of their state in a biological environment. nih.gov Techniques like 2D NMR can reveal through-bond and through-space correlations between atoms, allowing for the determination of the peptide's secondary structure, such as α-helices or β-sheets. nih.gov For example, circular dichroism and NMR spectroscopy have been used to show that while some peptides have an irregular structure in water, the presence of a lipid bilayer can induce the formation of an amphipathic helix. nih.gov

Often, these methods are used in a complementary fashion in an approach known as NMR crystallography . This method combines the long-range order from X-ray diffraction with the local chemical and dynamic information from solid-state NMR to create highly detailed and refined three-dimensional structures. nih.gov

Table 1: Techniques for Structural Determination of Peptidomimetics

| Technique | Principle | Type of Information Provided | Advantages | Limitations |

|---|---|---|---|---|

| X-ray Diffraction | Diffraction of X-rays by electrons in a crystal lattice. creative-biostructure.com | High-resolution 3D atomic coordinates, bond lengths, and angles. creative-biostructure.com | Provides atomic-level detail. creative-biostructure.com | Requires a single, well-ordered crystal; provides a static structure. |

| NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | 3D structure in solution, molecular dynamics, and intermolecular interactions. nih.gov | Can study molecules in a solution state, mimicking biological conditions; provides dynamic information. | Less precise for large molecules compared to X-ray; structure represents an average of conformations. |

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For this compound, SAR studies involve creating a series of analogs with systematic modifications and evaluating their effects in biochemical or cellular assays. researchgate.net

Rational Design of this compound Derivatives for Enhanced Molecular Interactions

Rational design leverages structural information and computational methods to create derivatives with improved properties. mdpi.com One powerful strategy is structure-guided design, where knowledge of a target's binding site is used to design molecules that fit precisely.

A notable example is the design of inhibitors for histone deacetylases (HDACs). Researchers designed a cyclic peptide using a derivative, 2S-2-amino-7-sulfanylheptanoic acid (SHA), as an "anchor" to coordinate with the zinc ion in the HDAC active site. nih.gov This design was inspired by the natural product Largazole and refined using molecular dynamics simulations to sample favorable conformations. nih.gov

Another example of rational design involves probing enzyme mechanisms. In a study of F1-ATPase, the catalytically essential "arginine finger" was replaced with this compound (Lyk). acs.orgresearchgate.netacs.org The rationale was that Lyk's side chain has a similar length to that of arginine, allowing researchers to isolate the role of the terminal guanidinium (B1211019) group's chemical properties from the effect of its chain length. acs.orgresearchgate.net

Furthermore, derivatives have been designed as potential antiradiation agents. S-2,ω-diaminoalkyl dihydrogen phosphorothioates were synthesized from DL-2,7-diaminoheptanoic acid to enable SAR comparisons among radioprotective compounds. nih.gov

Correlation of Structural Modifications with Biochemical or Cellular Effects in vitro

The efficacy of rationally designed derivatives is confirmed through in vitro testing, which correlates structural changes with measurable biological effects.

F1-ATPase Modulation: The substitution of the arginine finger with this compound (Lyk) in F1-ATPase provided critical insights. Single-molecule measurements showed that while the Lyk mutant could not fully restore the ATP hydrolysis rate—demonstrating the crucial importance of the terminal guanidinium group's chemical properties—it was more effective than the wild-type enzyme at preventing the formation of an ADP-inhibited state. researchgate.netacs.org This highlights a direct link between the terminal amino group of the Lyk side chain and the enzyme's catalytic cycle. researchgate.net

HDAC Inhibition: The structure-guided design of cyclic peptides containing the this compound analog SHA resulted in potent HDAC inhibitors. A key modification, mutating a D-Lysine to a D-Methionine in the peptide scaffold (creating derivative des2.1.1), improved the inhibitory activity against HDAC2, achieving an IC₅₀ value of 16.3 nM. nih.gov This demonstrates how a subtle structural change can significantly enhance molecular interaction and biochemical potency.

Antibacterial Activity: L-2,7-diaminoheptanoic acid has been incorporated into analogues of Odilorhabdins, a class of antibacterial agents. These novel peptidomimetics were evaluated in vitro for their ability to inhibit bacterial translation, providing SAR data to guide the development of new antibiotics. researchgate.net

Radioprotection: Phosphorothioate (B77711) derivatives synthesized from DL-2,7-diaminoheptanoic acid were tested for their radioprotective effects. When administered to mice prior to gamma irradiation, these homologues showed significantly greater protection compared to the parent compound, establishing a clear link between the diaminoheptanoic acid-derived structure and its in vivo cellular protection. nih.gov

Table 2: Structure-Activity Relationship (SAR) Data for this compound Derivatives

| Biological Target/Application | Derivative/Analog | Key Structural Modification | Observed In Vitro Effect |

|---|---|---|---|

| F1-ATPase researchgate.netacs.org | Lyk-mutant F1 | Replacement of catalytic arginine with this compound (Lyk). | Did not fully rescue ATP hydrolysis rate but improved avoidance of ADP inhibition compared to wild-type. |

| Histone Deacetylase 2 (HDAC2) nih.gov | des2.1.1 | Cyclic peptide with a 2-amino-7-sulfanylheptanoic acid (SHA) anchor and a D-Met residue. | Potent inhibition with an IC₅₀ of 16.3 nM. |

| Bacterial Ribosome researchgate.net | Odilorhabdin Analogs | Incorporation of L-2,7-diaminoheptanoic acid into the peptide sequence. | Inhibition of bacterial translation in an in vitro assay. |

| Cellular Radioprotection nih.gov | S-2,7-diaminoheptyl dihydrogen phosphorothioate | Conversion of the amino acid to a phosphorothioate derivative. | Significantly increased protective index against gamma irradiation in mice. |

Application of 2,7 Diaminoheptanoic Acid As a Building Block in Complex Molecular Architectures

Polymer Chemistry and Material Science Applications of 2,7-Diaminoheptanoic Acid

The bifunctional nature of this compound, possessing two amine groups and one carboxylic acid group, makes it a valuable component in polymer science. It can act as a monomer or a precursor to monomers used in the synthesis of polymers with tailored properties.

Synthesis of Polyamides and Polyesters Utilizing this compound Monomers

Polyamides are a class of polymers characterized by repeating units linked by amide bonds (-CO-NH-). chemguide.co.uksavemyexams.com Their synthesis often involves the condensation polymerization of a diamine with a dicarboxylic acid. savemyexams.comstudymind.co.uk While direct polymerization using this compound as the sole monomer to form a polyamide is theoretically possible, its primary role is often as a precursor to other key monomers.

For instance, this compound is a key intermediate in an engineered biosynthetic pathway to produce 1,6-hexamethylenediamine (HMD), a crucial monomer for the production of high-performance polyamides like Nylon 6,6. nih.gov In this pathway, the amino acid is decarboxylated to yield the diamine. nih.govresearchgate.net This highlights its role as an indirect but essential building block for conventional polyamides. The general properties of common polyamides, for which monomers like HMD are used, are well-established and demonstrate high strength, thermal stability, and chemical resistance. specialchem.commdpi.com

The synthesis of polyamides can be achieved through various methods, including direct polycondensation, which often uses condensing agents to facilitate the reaction between diacids and diamines under heat. rasayanjournal.co.in

Table 1: General Properties of Common Polyamide Types

| Property | Polyamide 6 (PA6) | Polyamide 6,6 (PA66) | Polyamide 12 (PA12) |

|---|---|---|---|

| Monomer(s) | Caprolactam | Hexamethylenediamine, Adipic acid | Laurolactam |

| Melting Point (°C) | 223 | 255 | 180 |

| Tensile Strength (MPa) | 60-80 | 75-90 | 40-55 |

| Water Absorption (%) | High | High | Very Low |

| Key Characteristics | Good balance of properties, easy to process. specialchem.com | High strength and stiffness at high temperatures. specialchem.com | Low water absorption, high dimensional stability, good chemical resistance. specialchem.com |

Development of Bio-Derived Polymers from this compound Precursors

The increasing demand for sustainable materials has driven research into bio-based polymers. nih.gov These polymers are derived wholly or partially from renewable biomass sources, such as plants and microorganisms. cuvillier.de this compound is significant in this field as it can be produced through biotechnological routes, positioning it as a key intermediate for bio-polyamides.

Research has demonstrated the production of this compound in engineered microbial systems, such as E. coli, starting from L-lysine, which is itself derived from biomass fermentation. nih.govresearchgate.net This bio-produced this compound can then be enzymatically converted to diamine monomers like 1,6-hexamethylenediamine (HMD). nih.gov The subsequent polymerization of these bio-derived diamines with dicarboxylic acids (which can also be from renewable sources, like sebacic acid from castor oil) yields fully or partially bio-based polyamides. cuvillier.de For example, the polymerization of bio-derived pentamethylenediamine (cadaverine) with adipic acid produces PA 5.6, a bio-based polyamide with properties comparable to traditional nylons. nih.govmdpi.com This positions this compound as a crucial link in the value chain for creating advanced, sustainable polymers that reduce dependence on fossil fuels. cuvillier.de

Design of Supramolecular Structures Incorporating this compound

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, ionic interactions, and van der Waals forces, to create ordered, functional architectures. ijsr.netprimescholars.com Amino acids are excellent building blocks for these structures due to their inherent ability to form multiple hydrogen bonds and engage in electrostatic interactions. rsc.orgbeilstein-journals.org

While the direct use of this compound in designing specific supramolecular cages or complex assemblies is not extensively documented in dedicated studies, its structural features make it a candidate for such applications. The presence of two amine groups and a carboxylic acid allows it to act as a multifunctional node. In principle, it could participate in the formation of hydrogen-bonded networks or metal-organic frameworks where the amino and carboxylate groups coordinate to metal centers or other organic linkers. globalauthorid.com The principles of self-assembly seen with other amino acids could be applied to this compound to create novel materials. rsc.orgbeilstein-journals.org

Non-Ribosomal Peptide and Peptidomimetic Synthesis with this compound

In biochemistry and medicinal chemistry, this compound is utilized as a non-canonical amino acid to construct peptides and peptidomimetics with unique properties. google.commdpi.com Its incorporation can enhance stability, enforce specific conformations, and modulate biological activity. nih.gov

Incorporation of this compound into Designed Peptides for Structural Probing

The deliberate insertion of non-canonical amino acids like this compound (also known as homolysine) into a peptide sequence is a powerful tool for probing protein structure and function. nih.gov The elongated side chain of this compound compared to its proteinogenic analogue, lysine (B10760008), allows researchers to investigate the spatial and chemical requirements of enzyme active sites or receptor binding pockets.

One study used a lysine analogue, this compound, to replace a critical arginine residue in the F1-ATPase enzyme. acs.org The goal was to examine the role of the side chain's length and terminal charge in the enzyme's catalytic mechanism. By extending the side chain by a single methylene (B1212753) (-CH2-) unit while maintaining a terminal amine group, researchers could isolate the importance of precise positioning for catalysis. acs.org Such studies demonstrate how this compound serves as a molecular ruler to map out functional interactions within complex biological systems. The incorporation of such unnatural amino acids can significantly alter the conformational landscape and stability of peptides. nih.govethz.ch

Synthesis of Cyclic Peptides Containing this compound

Cyclic peptides are of great interest in drug discovery due to their enhanced stability against enzymatic degradation and their constrained conformations, which can lead to high receptor affinity and selectivity. mdpi.comaltabioscience.com this compound is a valuable component in the synthesis of these structures. google.com

The synthesis of cyclic peptides can be achieved through several strategies, including head-to-tail, side-chain-to-side-chain, or head-to-side-chain cyclization. altabioscience.comjpt.commdpi.com The two amino groups of this compound provide a handle for cyclization strategies that are not possible with standard amino acids. For example, the terminal amino group on the side chain can be used to form an amide bond with the C-terminal carboxyl group of the peptide, creating a head-to-side-chain macrocycle.